6-((1,3-Dihydro-3-oxo-1-isobenzofuranyl)amino)-1,3-benzodioxole-5-carboxylic acid
Description
The compound 6-((1,3-Dihydro-3-oxo-1-isobenzofuranyl)amino)-1,3-benzodioxole-5-carboxylic acid features a 1,3-benzodioxole core substituted at position 5 with a carboxylic acid group and at position 6 with an amino-linked 3-oxo-1,3-dihydroisobenzofuran moiety. Its molecular formula is C₁₅H₁₁NO₆, with a molecular weight of 301.26 g/mol. The structure is stabilized by intramolecular hydrogen bonds, particularly between the carboxylic acid (O–H) and the carbonyl group of the isobenzofuran ring (O=C), as observed in analogous compounds . This dual functionality—carboxylic acid for solubility and hydrogen bonding, and the aromatic isobenzofuran for structural rigidity—makes it a candidate for pharmaceutical applications, such as drug design and enzyme targeting .
Properties
CAS No. |
64179-32-4 |
|---|---|
Molecular Formula |
C16H11NO6 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
6-[(3-oxo-1H-2-benzofuran-1-yl)amino]-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C16H11NO6/c18-15(19)10-5-12-13(22-7-21-12)6-11(10)17-14-8-3-1-2-4-9(8)16(20)23-14/h1-6,14,17H,7H2,(H,18,19) |
InChI Key |
YGMLWQILEBBPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)NC3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the 3-oxo-1,3-dihydroisobenzofuran moiety through a series of condensation and cyclization reactions. The final step involves the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues of this compound include derivatives with halogen, methoxy, or ester substituents. Below is a comparative analysis:
Table 1: Comparison of Structural and Physical Properties
Key Observations :
Substituent Impact on Solubility :
- The carboxylic acid group enhances aqueous solubility in basic conditions (e.g., pH > 4) due to deprotonation .
- Methoxy or halogen substituents (e.g., bromo in C₈H₅BrO₄) reduce polarity, increasing lipophilicity .
Hydrogen Bonding and Stability: The amino-isobenzofuranyl group in the target compound facilitates intramolecular H-bonding, stabilizing the structure . In contrast, ester derivatives (e.g., methyl ester) lack the acidic proton, reducing H-bond capacity but improving membrane permeability .
Electronic Effects :
- Electron-withdrawing groups (e.g., bromo) increase the acidity of the carboxylic acid compared to electron-donating groups (e.g., methoxy) .
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